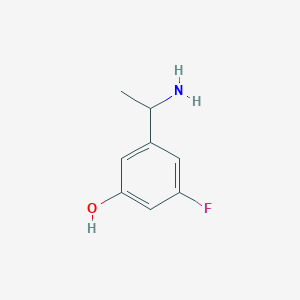
3-(1-Aminoethyl)-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-5-fluorophenol: is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol . This biocatalytic method offers high enantiomeric excess and conversion rates.
Industrial Production Methods: Industrial production of this compound typically involves catalytic asymmetric synthesis. This method is favored for its efficiency and ability to produce enantiopure primary amines, which are valuable intermediates in pharmaceutical synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: 3-(1-Aminoethyl)-5-fluorophenol is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis .
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and interactions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(1-Aminoethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring.
3-(1-Aminoethyl)-4-fluorophenol: The fluorine atom is positioned differently, affecting its chemical behavior.
Uniqueness: 3-(1-Aminoethyl)-5-fluorophenol is unique due to the specific positioning of the aminoethyl and fluorine groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3 |
InChI Key |
BKULEEWYUPYHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















